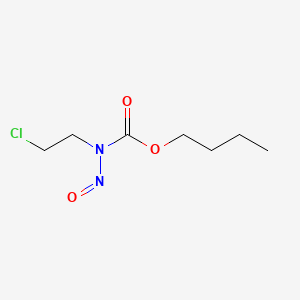
Butyl (2-chloroethyl)nitrosocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (2-chloroethyl)nitrosocarbamate is a chemical compound with the molecular formula C7H13ClN2O3. It consists of 13 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 chlorine atom . This compound is part of the nitrosocarbamate family, known for their applications in various fields, including chemical warfare agents .
Preparation Methods
The synthesis of butyl (2-chloroethyl)nitrosocarbamate typically involves the reaction of butyl carbamate with 2-chloroethyl nitrite under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the nitrosocarbamate group. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature to achieve optimal yield .
Chemical Reactions Analysis
Butyl (2-chloroethyl)nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as hydroxide or amine groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. .
Scientific Research Applications
Butyl (2-chloroethyl)nitrosocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitrosocarbamate groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form DNA cross-links.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of butyl (2-chloroethyl)nitrosocarbamate involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell death, making it a potential candidate for cancer therapy. The compound targets DNA and proteins, disrupting their normal functions and leading to cytotoxic effects .
Comparison with Similar Compounds
Butyl (2-chloroethyl)nitrosocarbamate can be compared with other nitrosocarbamate compounds, such as:
Methyl (2-chloroethyl)nitrosocarbamate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl (2-chloroethyl)nitrosocarbamate: Contains an ethyl group instead of a butyl group.
Propyl (2-chloroethyl)nitrosocarbamate: Contains a propyl group instead of a butyl group. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and interactions with biological molecules
Properties
CAS No. |
63884-91-3 |
|---|---|
Molecular Formula |
C7H13ClN2O3 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
butyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C7H13ClN2O3/c1-2-3-6-13-7(11)10(9-12)5-4-8/h2-6H2,1H3 |
InChI Key |
HLWWEFGUYARDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















